8-Azatricyclo[4.3.0.0~1,4~]nonane
Description
Significance of Bridged and Fused Ring Systems in Organic Chemistry
Polycyclic systems are broadly categorized into fused and bridged rings. In fused ring systems, two rings share two adjacent atoms and the bond between them. chem-space.com Bridged ring systems, on the other hand, feature two rings connected by a "bridge" of one or more atoms, with the shared atoms (bridgeheads) being non-adjacent. chem-space.comsmolecule.com This structural diversity leads to a wide range of molecular geometries and electronic properties, which in turn dictates their reactivity and potential applications. The rigid frameworks of bridged systems, for instance, are crucial in the design of conformationally constrained molecules, a key strategy in medicinal chemistry.
Overview of Azatricyclic Frameworks and Their Structural Complexity
Azatricyclic frameworks, as the name suggests, are tricyclic structures incorporating a nitrogen atom within one of the rings. The introduction of nitrogen imparts basicity and the ability to form hydrogen bonds, significantly influencing the molecule's physical and chemical properties. The complexity of these frameworks arises from the number and arrangement of the rings, the stereochemistry at the ring junctions, and the position of the nitrogen atom. This structural intricacy presents considerable synthetic challenges, often requiring multi-step and stereoselective reaction sequences.
Historical Context and Evolution of Research in Polycyclic Nitrogen Compounds
The study of polycyclic nitrogen compounds has a rich history, initially driven by the isolation and characterization of naturally occurring alkaloids. Many of these complex molecules, such as morphine and strychnine, possess potent physiological effects and have served as inspiration for the development of new synthetic methodologies and therapeutic agents. Over the decades, research has evolved from extraction and degradation studies to sophisticated total synthesis and the rational design of novel polycyclic nitrogen heterocycles with tailored properties. The development of advanced spectroscopic techniques and computational methods has further accelerated the exploration of these fascinating molecular architectures.
A Note on the Subject Compound
While 8-Azatricyclo[4.3.0.0¹⁴]nonane is listed in chemical databases with the CAS number 484032-29-3, there is a notable absence of dedicated scientific literature detailing its synthesis, spectroscopic properties, and reactivity. chembuyersguide.comchemsrc.combuyersguidechem.comchemicalbook.com Therefore, to provide a comprehensive understanding of its likely chemical nature, this article will refer to the known characteristics of closely related and more extensively studied azatricyclic systems.
Structure
2D Structure
3D Structure
Properties
CAS No. |
484032-29-3 |
|---|---|
Molecular Formula |
C8H13N |
Molecular Weight |
123.20 g/mol |
IUPAC Name |
8-azatricyclo[4.3.0.01,4]nonane |
InChI |
InChI=1S/C8H13N/c1-2-8-5-9-4-7(8)3-6(1)8/h6-7,9H,1-5H2 |
InChI Key |
LMHZRVOXLVNPBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC23C1CC2CNC3 |
Origin of Product |
United States |
Structural Characterization and Spectroscopic Analysis Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. uobasrah.edu.iq For 8-Azatricyclo[4.3.0.01,4]nonane, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to assign all proton (¹H) and carbon (¹³C) signals and to establish the rigid, strained tricyclic framework.
The ¹H NMR spectrum of 8-Azatricyclo[4.3.0.01,4]nonane is expected to show a series of complex, overlapping multiplets in the aliphatic region (typically 1.0-3.5 ppm). The strained nature of the fused cyclobutane and cyclopentane rings would likely shift some protons to regions slightly outside typical alkane ranges. Protons on carbons adjacent to the nitrogen atom (C7 and C9) would be deshielded and expected to resonate at a lower field (further downfield) compared to other methylene or methine protons in the structure. The proton on the nitrogen atom (N-H) would appear as a broader signal whose chemical shift is dependent on solvent and concentration.
The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. uobasrah.edu.iq Given the symmetry of the parent structure, carbons C2 and C3, as well as C5 and C6, may be chemically equivalent, reducing the total number of expected signals. The bridgehead carbons (C1 and C4) would exhibit distinct chemical shifts due to the high degree of strain. Carbons bonded to the nitrogen (C7 and C9) would be shifted downfield to approximately 40-60 ppm.
While specific experimental data for 8-Azatricyclo[4.3.0.01,4]nonane is not widely published, the tables below represent the expected chemical shift assignments based on the analysis of similar strained cyclic and bicyclic amines.
Interactive Data Table: Predicted ¹H NMR Chemical Shift Assignments for 8-Azatricyclo[4.3.0.01,4]nonane
| Protons at Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H1, H4 (bridgehead) | 2.5 - 3.2 | Multiplet |
| H2, H3, H5, H6 | 1.5 - 2.5 | Complex Multiplets |
| H7, H9 (α to N) | 2.8 - 3.5 | Multiplet |
| H8 (N-H) | 1.0 - 3.0 (variable) | Broad Singlet |
Interactive Data Table: Predicted ¹³C NMR Chemical Shift Assignments for 8-Azatricyclo[4.3.0.01,4]nonane
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
| C1, C4 (bridgehead) | 40 - 55 |
| C2, C3, C5, C6 | 20 - 40 |
| C7, C9 (α to N) | 45 - 60 |
Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular puzzle of a complex structure like 8-Azatricyclo[4.3.0.01,4]nonane. ceon.rs
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. It would be used to trace the connectivity of protons within each ring system, for example, showing correlations between protons on C2 and C3, or between the bridgehead proton H1 and its neighbors.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the unambiguous assignment of each carbon atom that bears protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This information is vital for determining the stereochemistry and conformation of the molecule. For the rigid structure of 8-Azatricyclo[4.3.0.01,4]nonane, NOESY would confirm the relative orientations of protons across the fused rings.
Lanthanide-Induced Shift (LIS) studies are a specialized NMR technique used to resolve complex spectra and gain conformational insights. A paramagnetic lanthanide complex, known as a shift reagent, is added to the sample. In the case of 8-Azatricyclo[4.3.0.01,4]nonane, the shift reagent would coordinate to the lone pair of electrons on the nitrogen atom. This coordination induces large changes (shifts) in the resonance frequencies of nearby protons. The magnitude of the induced shift is dependent on the distance and angle of the proton relative to the lanthanide ion. Protons closer to the nitrogen atom (e.g., at C7 and C9) would experience the largest shifts, while those further away would be less affected. This effect helps to resolve overlapping signals and provides geometric information that can be used to corroborate assignments and analyze the molecule's conformation in solution.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is a key technique for determining the molecular weight and elemental formula of a compound. For 8-Azatricyclo[4.3.0.01,4]nonane (C₈H₁₃N), high-resolution mass spectrometry (HRMS) would confirm the exact mass of the molecular ion (M⁺) at m/z 123.1048, consistent with its elemental composition.
Electron Ionization (EI) mass spectrometry would also provide information about the molecule's structure through its characteristic fragmentation pattern. For cyclic amines, a common and dominant fragmentation pathway is α-cleavage, where a bond adjacent to the C-N bond is broken. The resulting fragments can help confirm the structure of the heterocyclic portion of the molecule. The mass spectra of related azabicycloalkanes show that fragmentation pathways involving the nitrogen atom are typically prominent. nasa.govresearchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification and Bond Characterization
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. uobasrah.edu.iq The IR spectrum of 8-Azatricyclo[4.3.0.01,4]nonane would be characterized by the following absorption bands:
N-H Stretch: A moderate to weak absorption band in the region of 3300-3500 cm⁻¹, characteristic of a secondary amine.
C-H Stretch: Strong absorption bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), corresponding to the stretching vibrations of the sp³ C-H bonds in the alkane framework.
C-H Bend: Absorptions in the 1450-1470 cm⁻¹ region due to scissoring and bending vibrations of the CH₂ groups.
C-N Stretch: A medium to weak absorption in the fingerprint region, typically between 1000-1250 cm⁻¹, corresponding to the C-N bond stretching vibration.
The absence of absorptions for C=C, C=O, or O-H bonds would confirm the saturated, non-oxygenated nature of the molecule.
X-ray Crystallography for Precise Solid-State Structure Determination
While NMR provides the structure in solution, single-crystal X-ray crystallography offers the most precise and unambiguous determination of the molecular structure in the solid state. This technique requires growing a suitable single crystal of the compound. If a crystal of 8-Azatricyclo[4.3.0.01,4]nonane were analyzed, the diffraction data would yield a three-dimensional model of the molecule.
This model would provide exact bond lengths, bond angles, and torsional angles, offering definitive proof of the tricyclic connectivity. iucr.org It would also reveal the precise conformation of the cyclobutane and cyclopentane rings and how they are fused. Furthermore, the analysis would detail how individual molecules pack together in the crystal lattice, identifying any intermolecular interactions such as hydrogen bonding involving the N-H group. nih.gov Although specific crystallographic data for the title compound are not available in the Cambridge Structural Database (CSD), analysis of related azatricyclic structures demonstrates the power of this technique in confirming complex cage-like architectures. iucr.org
Theoretical and Computational Investigations of 8 Azatricyclo 4.3.0.01,4 Nonane
Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are at the forefront of computational chemistry for predicting molecular properties with high accuracy. q-chem.com These methods solve the Schrödinger equation or related electronic structure equations to provide detailed information about the electrons in a molecule.
Prediction of Electronic Structure and Bonding Properties
The electronic structure of 8-azatricyclo[4.3.0.0¹˒⁴]nonane is expected to be significantly influenced by its compact and strained geometry. Quantum chemical calculations can predict key electronic properties such as the distribution of electron density, the energies and shapes of molecular orbitals (HOMO and LUMO), and the nature of the chemical bonds.
The bonding in this aza-propellane-type structure is of particular interest. The bridgehead carbon atoms (C1 and C4) and the nitrogen atom (N8) are forced into unconventional bonding arrangements. DFT and ab initio methods can quantify the degree of covalent versus ionic character in the C-N and C-C bonds and identify any unusual bonding patterns, such as bent bonds, that arise from the geometric constraints of the fused rings. aps.org Analysis of the molecular orbitals would reveal how the nitrogen lone pair interacts with the strained carbocyclic framework, which is crucial for understanding the molecule's reactivity.
Table 1: Predicted Electronic Properties of 8-Azatricyclo[4.3.0.0¹˒⁴]nonane (Hypothetical Data)
| Property | Predicted Value | Method |
| HOMO Energy | -6.5 eV | DFT (B3LYP/6-31G) |
| LUMO Energy | +1.2 eV | DFT (B3LYP/6-31G) |
| Dipole Moment | 2.1 D | DFT (B3LYP/6-31G) |
| NBO Charge on N8 | -0.45 e | Ab Initio (MP2/aug-cc-pVTZ) |
| C1-C4 Bond Length | 1.58 Å | DFT (B3LYP/6-31G) |
Note: The data in this table is hypothetical and serves as an illustration of the types of predictions that would be generated from quantum chemical calculations. Actual values would require specific computational studies.
Energy Minimization and Exploration of Conformational Landscapes
While the rigid tricyclic structure of 8-azatricyclo[4.3.0.0¹˒⁴]nonane limits its conformational flexibility, computational methods are essential for finding the most stable three-dimensional arrangement of its atoms (the global minimum on the potential energy surface). mdpi.com Energy minimization calculations systematically adjust the positions of the atoms to find the geometry with the lowest possible energy.
Furthermore, even in a seemingly rigid molecule, subtle conformational variations might exist, such as slight puckering of the five-membered ring. Exploring the conformational landscape involves searching for other stable, low-energy conformations (local minima) and the transition states that connect them. This provides a comprehensive picture of the molecule's dynamic behavior and the energy barriers between different conformations. For a strained system like this, identifying any less stable, high-energy conformers could be important for understanding potential reaction pathways.
In-Depth Analysis of Ring Strain and Structural Stability
The defining feature of 8-azatricyclo[4.3.0.0¹˒⁴]nonane is its significant ring strain. wikipedia.org This strain arises from the deviation of bond angles from their ideal values, unfavorable eclipsing of atoms, and close contacts between non-bonded atoms. A quantitative understanding of these strain components is critical for assessing the molecule's stability and predicting its chemical behavior.
Quantitative Assessment of Angle Strain Contributions
Angle strain, also known as Baeyer strain, results from bond angles that are forced to deviate from the ideal values for a given hybridization (e.g., ~109.5° for sp³ hybridized carbon). libretexts.orgpressbooks.pub In 8-azatricyclo[4.3.0.0¹˒⁴]nonane, the fusion of a cyclopropane-like ring and two cyclopentane-like rings will inevitably lead to highly compressed bond angles, particularly at the bridgehead carbons and within the three-membered ring moiety.
Computational methods can precisely calculate the bond angles in the energy-minimized structure. The contribution of angle strain to the total ring strain can be quantified by comparing these calculated angles to ideal values and using force-field or quantum mechanical models to assign an energetic penalty to these deviations.
Table 2: Predicted Bond Angles and Angle Strain in 8-Azatricyclo[4.3.0.0¹˒⁴]nonane (Hypothetical Data)
| Bond Angle | Calculated Value (°) | Ideal sp³ Angle (°) | Deviation (°) | Estimated Strain Energy (kcal/mol) |
| C2-C1-C5 | 95.2 | 109.5 | -14.3 | High |
| C1-C4-N8 | 88.9 | 109.5 | -20.6 | Very High |
| C2-C3-C4 | 102.1 | 109.5 | -7.4 | Moderate |
| C1-N8-C7 | 105.8 | 109.5 | -3.7 | Low |
Note: This table presents hypothetical data to illustrate the concept of angle strain analysis. Specific values would be the result of detailed computational studies.
Evaluation of Torsional Strain and Eclipsing Interactions
Torsional strain, or Pitzer strain, arises from the eclipsing of bonds on adjacent atoms. pressbooks.pub In a staggered conformation, atoms are positioned to minimize this repulsion, but the rigid structure of 8-azatricyclo[4.3.0.0¹˒⁴]nonane will likely force some bonds into eclipsed or near-eclipsed arrangements.
A detailed conformational analysis using Newman projections along various C-C and C-N bonds can be performed computationally. The dihedral angles between substituents on adjacent atoms can be calculated, and the energetic cost of any eclipsing interactions can be quantified. This is particularly relevant for the hydrogen atoms on the carbocyclic framework.
Investigation of Transannular Interactions and Steric Crowding
Transannular interactions are repulsive steric interactions between atoms across a ring, which are forced into close proximity by the ring's conformation. wikipedia.org In the compact, cage-like structure of 8-azatricyclo[4.3.0.0¹˒⁴]nonane, significant transannular strain is expected. libretexts.org
Topological Analysis of Electron Density for Bond Characterization in Strained Systems
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density (ρ(r)) to characterize chemical bonding, particularly in highly strained systems like tricyclic compounds. amercrystalassn.orgpitt.edu This analysis partitions a molecule into atomic basins based on the topology of the electron density, allowing for the unambiguous calculation of atomic properties. amercrystalassn.org
Key to this analysis is the identification of critical points in the electron density, where the gradient of the density is zero. muni.cz A bond critical point (BCP) located between two nuclei is indicative of a chemical bond, and the properties at this point reveal the nature of the interaction. sciencearchives.org
Key Parameters in QTAIM Analysis:
| Parameter | Symbol | Significance in Bond Characterization |
| Electron Density at BCP | ρ(r) | Higher values suggest a stronger, covalent-like bond. |
| Laplacian of Electron Density | ∇²ρ(r) | Negative values indicate concentration of charge, typical of covalent bonds (shared interactions). Positive values indicate charge depletion, found in ionic bonds, hydrogen bonds, and van der Waals interactions (closed-shell interactions). muni.cz |
| Total Energy Density | H(r) | The sign of H(r) at the BCP helps distinguish between interaction types. Negative values are a key indicator of covalency. sciencearchives.org |
| Delocalization Index | δ(A,B) | Measures the number of electron pairs shared between two atomic basins (A and B), providing a quantitative measure of bond order. muni.cz |
For a strained molecule like 8-Azatricyclo[4.3.0.01,4]nonane, a QTAIM analysis would be crucial for quantifying the strain in the C-C and C-N bonds of the cage structure. The analysis would likely reveal bond paths with significant curvature, and the values of ρ(r) and ∇²ρ(r) at the BCPs would provide insight into the degree of covalent character and the stability of the unique tricyclic framework.
Molecular Dynamics Simulations for Dynamic Conformational Behavior and Interactions
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. researchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of molecular conformations, flexibility, and intermolecular interactions over time. researchgate.net For a molecule like 8-Azatricyclo[4.3.0.01,4]nonane, MD simulations could elucidate its dynamic behavior in various environments.
Applications of MD Simulations:
Conformational Sampling: Identifying the most stable conformations and the energy barriers between them.
Solvent Effects: Analyzing how the molecule interacts with solvent molecules, such as water, through the calculation of radial distribution functions. researchgate.net
Flexibility Analysis: Determining which parts of the molecule are rigid and which are flexible by calculating root-mean-square fluctuations (RMSF) of atomic positions.
Thermodynamic Properties: Calculating properties like free energy to understand the stability of different states.
In a study of a related antiviral azatricyclo derivative, MD simulations were used to calculate radial distribution functions, which revealed pronounced interactions with water molecules. researchgate.net A similar study on 8-Azatricyclo[4.3.0.01,4]nonane would provide valuable information on its solvation and how its strained structure behaves in a solution phase.
Reaction Mechanism Elucidation Through Computational Modeling
Computational modeling is essential for understanding the detailed mechanisms of chemical reactions, including the identification of transient species like transition states and the calculation of reaction energetics.
To understand how 8-Azatricyclo[4.3.0.01,4]nonane might react, computational methods, particularly Density Functional Theory (DFT), would be used to map out potential reaction pathways. This process involves:
Geometry Optimization: Calculating the lowest energy structures of reactants, products, and any intermediates.
Transition State (TS) Searching: Locating the highest energy point along the lowest energy reaction path—the transition state. This is a first-order saddle point on the potential energy surface.
Frequency Analysis: Confirming the nature of the stationary points. Reactants and products have all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculation: Following the reaction path downhill from the transition state to ensure it connects the desired reactants and products.
In a review of 4-Azahomoadamantane derivatives, computational calculations (PM3) were used to study the transition states of 1,3-dipolar cycloaddition reactions to understand stereochemical outcomes. researchgate.net
Once the reaction pathway is mapped, the associated energy changes can be calculated to create a thermochemical profile of the reaction.
Key Thermochemical Data:
| Parameter | Symbol | Description |
| Activation Energy | E_a or ΔG‡ | The energy difference between the reactants and the transition state. It determines the reaction rate. |
| Reaction Energy | ΔE or ΔH | The net energy difference between the products and the reactants, indicating if the reaction is exothermic (releases energy) or endothermic (requires energy). |
| Gibbs Free Energy | ΔG | Combines enthalpy (ΔH) and entropy (ΔS) to determine the spontaneity of a reaction at a given temperature. |
These calculations provide quantitative insights into reaction feasibility and kinetics. For a strained molecule, reactions that relieve ring strain are often thermodynamically favorable. Computational analysis would be able to predict such pathways and their associated energy barriers for 8-Azatricyclo[4.3.0.01,4]nonane.
Reactivity and Mechanistic Studies of 8 Azatricyclo 4.3.0.01,4 Nonane
Reactions Involving the Bridgehead Nitrogen Atom
The reactivity of the bridgehead nitrogen atom in 8-Azatricyclo[4.3.0.0¹'⁴]nonane is a key area of interest. Its lone pair of electrons is expected to be available for reactions, though potentially sterically hindered by the tricyclic framework.
Reductive Cleavage Reactions
Specific information regarding the reductive cleavage of 8-Azatricyclo[4.3.0.0¹'⁴]nonane is not present in the available literature. However, a study on the related compound, N-carbethoxy-8-azatricyclo[4.3.0.0⁷'⁹]nonane, has demonstrated the possibility of reductive ring cleavage. researchgate.net This suggests that under suitable reducing conditions, the carbon-nitrogen bonds within the strained ring system of 8-Azatricyclo[4.3.0.0¹'⁴]nonane could potentially be cleaved. The regioselectivity of such a cleavage would be of significant mechanistic interest.
Ring-Opening and Skeletal Rearrangement Reactions
The inherent strain in the polycyclic framework of 8-Azatricyclo[4.3.0.0¹'⁴]nonane suggests a predisposition towards ring-opening and skeletal rearrangement reactions, which would relieve steric strain.
Thermally Induced Rearrangements
While specific studies on the thermal behavior of 8-Azatricyclo[4.3.0.0¹'⁴]nonane are not documented, research on other azatricyclononane derivatives has shown that thermal conditions can induce skeletal rearrangements. researchgate.net These rearrangements often proceed through pericyclic or radical pathways, leading to more stable isomeric structures.
Acid- and Base-Catalyzed Transformations
There is no specific information available on the acid- or base-catalyzed transformations of 8-Azatricyclo[4.3.0.0¹'⁴]nonane. In other systems, acid catalysis can lead to rearrangements via cationic intermediates, often involving Wagner-Meerwein type shifts. msu.edu Base-catalyzed reactions could potentially involve deprotonation at a carbon adjacent to a activating group, if present, leading to anionic rearrangements. For instance, racemization of related diazabicyclo[4.3.0]nonane systems has been achieved in basic media. orientjchem.org
Photochemical Reactions Leading to Skeletal Reorganizations
The photochemical reactivity of 8-Azatricyclo[4.3.0.0¹'⁴]nonane has not been specifically investigated. Photochemical reactions in related strained ring systems, such as certain azatricyclo[4.3.1.1³'⁸]undecane derivatives, have been shown to induce rearrangements, sometimes proceeding through the formation of intermediate oxaziridines from the corresponding oximes. researchgate.net The specific chromophores present in or attached to the 8-Azatricyclo[4.3.0.0¹'⁴]nonane skeleton would dictate its photochemical behavior.
Information regarding the chemical compound "8-Azatricyclo[4.3.0.0¹﹐⁴]nonane" is not available in the public domain.
Extensive research has been conducted to gather information on the reactivity and mechanistic studies of 8-Azatricyclo[4.3.0.0¹﹐⁴]nonane, with a specific focus on its regioselective and chemoselective functionalization, as well as the stereochemical outcomes of its chemical transformations. Despite a thorough search of available scientific literature and chemical databases, no specific data or research findings for this particular compound were found.
The search did yield information on related but distinct aza-tricyclic compounds, such as 8-Azatricyclo[4.3.0.0²﹐⁵]nonane-7,9-dione. However, due to the strict requirement to focus solely on 8-Azatricyclo[4.3.0.0¹﹐⁴]nonane, the details of these other compounds cannot be substituted. The unique bridged structure of the requested compound, with the nitrogen at position 8 and the specific cyclopropane (B1198618) fusion indicated by [0.0¹﹐⁴], defines its chemical properties. Information on different isomers would not be scientifically accurate or relevant to the user's specific request.
Therefore, the requested article on the "Reactivity and Mechanistic Studies of 8-Azatricyclo[4.3.0.0¹﹐⁴]nonane," including sections on regioselective and chemoselective functionalization and stereochemical course, cannot be generated at this time due to the absence of published research on this specific molecule.
Applications of the 8 Azatricyclo 4.3.0.01,4 Nonane Scaffold in Advanced Synthetic Chemistry
Utilization as Versatile Building Blocks in Organic Synthesis
The rigid, three-dimensional framework of azatricyclo[4.3.0.0]nonanes makes them highly attractive as versatile building blocks in organic synthesis. The specific smolecule.comsmolecule.com isomer, with its unique spatial arrangement of atoms, offers a distinct scaffold for the construction of novel molecular entities. Although specific examples for 8-azatricyclo[4.3.0.0¹⁹⁴]nonane are not extensively documented, the applications of its isomers, such as 8-azatricyclo[4.3.0.0²⁵]nonane-7,9-dione, highlight the potential of this class of compounds. smolecule.com These scaffolds serve as foundational structures upon which further chemical complexity can be built.
The inherent ring strain of the 8-azatricyclo[4.3.0.0¹⁹⁴]nonane system can be strategically exploited to drive reactions that would otherwise be thermodynamically or kinetically unfavorable. The nitrogen atom within the tricyclic system introduces a site for functionalization, allowing for the attachment of various side chains and pharmacophores. This versatility enables the generation of a wide array of derivatives with tailored properties. For instance, related azabicyclic systems are readily functionalized to create libraries of compounds for screening in drug discovery and materials science.
Role as Key Synthetic Intermediates for Complex Molecular Architectures
The constrained nature of the 8-azatricyclo[4.3.0.0¹⁹⁴]nonane scaffold makes it an ideal intermediate for the synthesis of more complex molecular architectures. Its rigid structure can serve as a template, guiding the stereochemical outcome of subsequent reactions. This is a crucial aspect in the synthesis of natural products and pharmaceuticals, where precise control over stereochemistry is often paramount.
While direct synthetic applications of 8-azatricyclo[4.3.0.0¹⁹⁴]nonane are not widely reported, the use of similar azapolycyclic compounds as key intermediates is well-established. For example, the related bicyclo[3.3.1]nonane core has been utilized as a precursor for accessing more intricate natural products and biologically active molecules. rsc.org The strategic opening or rearrangement of the strained rings within the 8-azatricyclo[4.3.0.0¹⁹⁴]nonane framework could provide access to a variety of other complex carbocyclic and heterocyclic systems that are otherwise difficult to synthesize. The hydrochloride salt of the related 8-azatricyclo[4.3.0.0²,⁵]nonane is noted for its utility as an intermediate in the synthesis of more complex molecules. smolecule.com
Design and Synthesis of Compound Libraries Based on the Azatricyclic Scaffold
The concept of privileged scaffolds—molecular frameworks that are capable of binding to multiple biological targets—is a cornerstone of modern medicinal chemistry. The rigid and defined three-dimensional shape of the 8-azatricyclo[4.3.0.0¹⁹⁴]nonane core makes it an excellent candidate for a privileged scaffold. By systematically modifying the functional groups attached to this central core, vast and diverse compound libraries can be generated.
The design of such libraries would involve computational methods to explore the accessible chemical space and to predict the drug-like properties of the resulting compounds. High-throughput synthesis techniques could then be employed to rapidly produce a multitude of derivatives. These libraries would be invaluable for screening against a wide range of biological targets, potentially leading to the discovery of new therapeutic agents. The commercial availability of related building blocks, such as 8-azatricyclo[4.3.0.0²,⁵]nonane hydrochloride, facilitates the synthesis of such libraries. enaminestore.com
Development of Novel Catalytic Systems Incorporating the Azatricyclic Motif
The unique structural and electronic properties of the 8-azatricyclo[4.3.0.0¹⁹⁴]nonane scaffold suggest its potential utility in the development of novel catalytic systems. The nitrogen atom can act as a coordination site for a metal center, while the rigid tricyclic framework can create a well-defined chiral environment around it. This is particularly relevant for asymmetric catalysis, where the catalyst's structure dictates the stereochemical outcome of the reaction.
Although no catalytic systems based on the 8-azatricyclo[4.3.0.0¹⁹⁴]nonane motif have been reported, the broader class of nitrogen-containing heterocycles has been extensively used as ligands in catalysis. openmedicinalchemistryjournal.com The development of chiral catalysts derived from this scaffold could lead to new and efficient methods for the enantioselective synthesis of valuable chemical compounds. The synthesis of related azabicyclo[3.3.1]nonane systems as part of chorismate mutase inhibitors highlights the potential for designing enzyme-inspired catalysts. rsc.org
Future Research Directions in Azatricyclic Chemistry
Development of More Efficient and Sustainable Synthetic Routes
While methods for constructing azatricyclic skeletons exist, a primary future objective is the development of more efficient and environmentally benign synthetic strategies. Traditional routes often involve multiple steps, harsh reagents, and produce significant waste, limiting their large-scale applicability. nih.gov Future research will likely prioritize the following approaches:
Catalytic Solutions: The development of novel catalytic systems, such as gold-catalyzed tandem cyclizations, has already shown promise in creating aza-tricyclic indolines with high efficiency and functional group tolerance. nih.gov Expanding the scope of transition metal catalysis (e.g., palladium, rhodium, gold) to construct the core 8-azatricyclo[4.3.0.01,4]nonane framework could dramatically improve synthetic efficiency.
Green Chemistry Principles: A significant shift towards sustainable synthesis is anticipated. nih.gov This includes the use of environmentally friendly solvents like cyclopentyl methyl ether (CPME), the development of solvent-free reaction conditions, and the application of flow chemistry to enable safer and more automatable processes for producing strained heterocycles. researchgate.netrsc.org
Multicomponent and Cascade Reactions: Designing one-pot procedures that form multiple bonds and stereocenters in a single operation represents a powerful strategy for efficiency. wikipedia.org Future work could focus on devising multicomponent reactions (MCRs) that assemble the azatricyclononane core from simple, readily available precursors, thereby minimizing intermediate purification steps and reducing waste. researchgate.net
Photochemical and Electrochemical Methods: Synthetic photochemistry has a proven history of creating complex and reactive molecules that can serve as versatile intermediates. nih.gov Harnessing light or electricity to drive key cyclization or bond-forming reactions could provide access to the strained azatricyclic system under mild conditions, avoiding the need for high temperatures or stoichiometric chemical reagents. nih.gov
A comparative analysis of emerging sustainable synthetic strategies highlights the potential for significant improvements in yield and environmental impact.
| Synthetic Strategy | Key Advantages | Potential Application to Azatricyclononanes | References |
| Gold-Catalyzed Cyclization | High efficiency, good to excellent yields, high functional group compatibility. | Facile synthesis of functionalized azatricyclic precursors. | nih.gov |
| Flow Chemistry | Enhanced safety, potential for automation, improved reaction control. | Controlled synthesis of strained intermediates like 2H-azirines. | researchgate.net |
| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, rapid generation of molecular complexity. | One-pot assembly of the tricyclic core from simple building blocks. | wikipedia.orgresearchgate.net |
| Photochemical Rearrangements | Access to highly complex and reactive intermediates from simple starting materials. | Generation of strained precursors for subsequent catalytic transformations. | nih.gov |
Exploration of Novel Reactivity Patterns and Cascade Transformations
The significant ring strain within 8-azatricyclo[4.3.0.01,4]nonane suggests a wealth of untapped reactivity. Future research will undoubtedly focus on harnessing this strain as a driving force for novel chemical transformations.
Strain-Release Reactions: The homolytic or heterolytic cleavage of the strained bonds in the azatricyclic core can generate highly reactive intermediates. nih.gov Investigating these strain-driven reactions could lead to the development of formal cycloadditions, providing access to complex, sp3-rich ring systems that are difficult to synthesize via traditional methods. nih.gov
Cascade Reactions: A key goal is to design and implement cascade reactions, where a single event triggers a sequence of transformations to rapidly build molecular complexity. wikipedia.org For instance, a catalyzed ring-opening of the azatricyclononane could initiate a cascade of cyclizations, rearrangements, or fragmentations, leading to diverse and structurally unique molecular scaffolds from a common starting material. nih.gov The transformation of 2D azolium salts into 3D caged tertiary amines through dearomative cascade annulation serves as a powerful example of this complexity-building approach. rsc.org
Aza-Prins and Related Cyclizations: Exploring reactions like the aza-Prins cyclization could lead to novel ring-annulated systems. nih.gov By reacting the azatricyclononane framework or its derivatives with appropriate coupling partners, it may be possible to initiate intramolecular cyclizations that build upon the existing tricyclic core, yielding even more complex polycyclic architectures.
The potential for cascade reactions starting from azatricyclic systems is vast, offering efficient pathways to novel chemical entities.
| Reaction Type | Initiating Step | Potential Outcome | References |
| Strain-Driven Formal Cycloaddition | Homolytic bond cleavage (photolysis, thermolysis) | Formation of new sp3-rich ring systems | nih.gov |
| Palladium-Catalyzed Cascade | Tsuji-Trost reaction | Formation of complex tetracyclic amines | nih.gov |
| Aza-Prins/Friedel-Crafts Cascade | Reaction with electron-rich aromatic aldehydes | Generation of aromatic ring-annulated hydrocyclopenta-1,2-oxazinanes | nih.gov |
| Dearomative Cascade Annulation | Union of two distinct azolium salts | Construction of tertiary amine-caged frameworks | rsc.org |
Advanced Computational Studies on Dynamic Behavior, Reactivity, and Selectivity
Computational chemistry is an indispensable tool for understanding and predicting the behavior of strained molecules. Future research will heavily rely on advanced computational methods to guide synthetic efforts and rationalize experimental outcomes.
DFT and Mechanistic Studies: Density Functional Theory (DFT) calculations will be crucial for elucidating the mechanisms of novel reactions involving 8-azatricyclo[4.3.0.01,4]nonane. rsc.orgresearchgate.net By mapping reaction pathways and calculating transition state energies, researchers can predict the feasibility of proposed transformations and understand the origins of regio- and stereoselectivity. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide insight into the dynamic conformational behavior of the azatricyclic system and its interactions with other molecules, such as solvents or catalysts. researchgate.net This is particularly important for understanding how the molecule's shape and flexibility influence its reactivity.
Predictive Modeling: A key future direction is the use of computational screening to identify promising derivatives of 8-azatricyclo[4.3.0.01,4]nonane for specific applications. By calculating properties like strain energy, electronic structure, and reactivity descriptors (e.g., Fukui functions), researchers can prioritize synthetic targets with the highest potential. researchgate.net
Rational Design of Azatricyclic Systems with Tunable Strain and Conformational Properties
The ability to precisely control the properties of the azatricyclic framework through rational design is a major frontier. Future research will focus on creating derivatives of 8-azatricyclo[4.3.0.01,4]nonane with tailored characteristics.
Introducing Functional Groups: The strategic placement of functional groups on the tricyclic skeleton can be used to modulate its electronic properties, solubility, and reactivity. This allows for the fine-tuning of the molecule for applications in medicinal chemistry or materials science. smolecule.com
Modifying Ring Size and Substitution: Systematically altering the ring sizes within the tricyclic system or introducing substituents at key positions can change the degree of ring strain and influence the conformational preferences of the molecule. rsc.org This could be used to "tune" the reactivity of the system, making it more or less susceptible to specific strain-release transformations.
Bioisosteric Replacement: The rigid, three-dimensional scaffold of azatricyclononanes makes them attractive as bioisosteres for other chemical groups in drug design. nih.gov Future work will involve designing and synthesizing derivatives that can mimic the spatial arrangement of pharmacophores found in biologically active molecules, potentially leading to new therapeutic agents with improved properties.
Q & A
Basic Research Questions
Q. What are the foundational steps for synthesizing 8-Azatricyclo[4.3.0.0¹,⁴]nonane, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves multi-step cyclization reactions, such as intramolecular [3+2] cycloadditions, followed by purification via column chromatography or recrystallization. Purity validation requires gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) coupled with nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity . Safety protocols, including glovebox use and fume hoods, are critical due to potential reactivity hazards.
Q. Which spectroscopic techniques are optimal for characterizing this compound’s stereochemistry?
- Methodological Answer : ¹H and ¹³C NMR are essential for confirming the azatricyclic framework and substituent positions. X-ray crystallography provides definitive stereochemical resolution, while infrared (IR) spectroscopy identifies functional groups like amines. For dynamic behavior, variable-temperature NMR or circular dichroism (CD) may be employed .
Q. How should researchers design a preliminary stability study for 8-Azatricyclo[4.3.0.0¹,⁴]nonane under varying pH conditions?
- Methodological Answer : Use a split-plot experimental design (e.g., randomized blocks with pH levels as subplots) to assess degradation kinetics. Monitor stability via UV-Vis spectroscopy or HPLC at intervals. Buffer solutions across pH 2–12 should be tested, with controls for temperature and light exposure .
Advanced Research Questions
Q. What computational approaches predict the compound’s reactivity in catalytic systems?
- Methodological Answer : Density functional theory (DFT) calculations can model electron distribution and frontier molecular orbitals to identify reactive sites. Molecular dynamics (MD) simulations assess interactions with catalysts (e.g., transition metals). Validate predictions experimentally using kinetic isotope effects or Hammett plots .
Q. How can contradictions in reported thermodynamic data (e.g., ΔHf values) be resolved?
- Methodological Answer : Conduct a meta-analysis of existing studies, identifying variables like measurement techniques (calorimetry vs. computational models) or solvent effects. Replicate experiments under standardized conditions (e.g., inert atmosphere, controlled humidity) and apply error-propagation analysis to quantify uncertainties .
Q. What molecular mechanisms underlie the compound’s adsorption on indoor surfaces, and how does this impact environmental fate?
- Methodological Answer : Use microspectroscopic imaging (e.g., AFM-IR or ToF-SIMS) to study adsorption kinetics on materials like cellulose or polymers. Pair with computational models (e.g., Langmuir isotherms) to quantify binding energies. Environmental impact assessments should integrate biodegradation studies and ecotoxicology assays .
Q. How can the compound’s interaction with biological membranes be systematically evaluated?
- Methodological Answer : Employ fluorescence anisotropy or surface plasmon resonance (SPR) to measure membrane permeability. Molecular docking simulations (e.g., using CHARMM or GROMACS) predict binding to lipid bilayers. Validate with in vitro cell cultures using confocal microscopy for localization tracking .
Methodological Frameworks
- Theoretical Grounding : Link hypotheses to azabicyclic reactivity theories (e.g., Baldwin’s rules for cyclization) or supramolecular chemistry frameworks .
- Experimental Design : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine objectives. For environmental studies, adopt the PICO framework (Population: compound; Intervention: environmental exposure; Comparison: controls; Outcome: degradation rates) .
- Data Contradiction Analysis : Apply Bayesian statistics to weigh conflicting evidence or use systematic review tools like PRISMA to identify bias in prior studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
